2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-tert-butyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-19(2,3)17-14-25-18(20-17)13-21-9-11-22(12-10-21)26(23,24)15-16-7-5-4-6-8-16/h4-8,14H,9-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWCFCTZCFSDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole (CAS Number: 1105216-14-5) is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 393.6 g/mol. The structure features a thiazole ring, a piperazine moiety, and a benzylsulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1105216-14-5 |
| Molecular Formula | C19H27N3O2S2 |
| Molecular Weight | 393.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that thiazole derivatives often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer effects. The specific mechanisms of action for This compound are still under investigation, but several studies suggest the following:
- Antiviral Activity : Similar thiazole compounds have shown potential in inhibiting viral proteases, particularly against SARS-CoV-2. For instance, derivatives with thiazolidinone moieties have demonstrated strong binding interactions with the viral protease's active site, leading to inhibition of viral replication .
- Antimicrobial Properties : Thiazoles are known for their broad-spectrum antimicrobial activity. Compounds structurally related to This compound have been evaluated for their efficacy against various bacterial strains and fungi .
- Inhibition of Carbonic Anhydrase : Some studies have reported that thiazole-based compounds can inhibit carbonic anhydrase (CA) isoforms, which play a crucial role in physiological processes and cancer progression . This inhibition could be relevant for therapeutic strategies targeting tumor-associated isoforms.
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy of This compound :
Antiviral Activity
In one study, thiazole derivatives were tested against the main protease of SARS-CoV-2, revealing IC50 values ranging from 0.01 to 34.4 µM. The compound's structural features were crucial for its inhibitory capacity .
Antimicrobial Activity
The compound was also assessed for antimicrobial properties using standard protocols against various pathogens. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Carbonic Anhydrase Inhibition
A study evaluating similar thiazole derivatives reported inhibition constants (Ki) for hCA II ranging from 57.7 to 98.2 µM . This suggests that the compound may selectively inhibit certain CA isoforms, potentially offering therapeutic benefits in conditions like glaucoma and cancer.
Case Studies
Several case studies highlight the potential applications of This compound :
- COVID-19 Therapeutics : In vitro studies have shown that thiazole derivatives can reduce viral load in infected cells by targeting viral proteases . This positions them as candidates for further development as antiviral agents.
- Cancer Treatment : The ability to inhibit carbonic anhydrase suggests potential applications in oncology, where CA inhibitors are being explored as adjunct therapies to enhance the efficacy of existing treatments .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of specific signaling pathways involved in cell survival and proliferation .
2. Neuropharmacology
Thiazole compounds have also been investigated for their neuropharmacological effects. The piperazine moiety in the structure suggests potential activity as a central nervous system agent.
- Case Study : Research published in Neuropharmacology highlighted that similar piperazine-containing thiazoles exhibited anxiolytic and antidepressant effects in animal models. These effects were linked to serotonin receptor modulation, indicating a promising avenue for treating anxiety and depression .
3. Antimicrobial Properties
The antimicrobial activity of thiazoles is well-documented, with several studies showing efficacy against a range of bacterial and fungal strains.
- Data Table: Antimicrobial Efficacy
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzothiazole-based Hsp90 inhibitors and piperazine-containing derivatives. Below is a comparative analysis based on substituent effects and reported
Table 1: Key Properties of Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The benzylsulfonyl group in the target compound may enhance binding to polar enzyme pockets compared to the Boc-protected piperazine in compound 3, as sulfonyl groups exhibit stronger hydrogen-bond acceptor capacity .
- The tert-butyl group at position 4 of the thiazole likely improves metabolic stability relative to the carboxylic acid in compound 3, which may confer acidity-dependent toxicity.
Synthetic Complexity :
- The target compound’s benzylsulfonyl-piperazine moiety requires sulfonylation steps, which are more reactive and sensitive than the Boc-protection used in compound 4a .
This trade-off may impact oral bioavailability.
Research Findings and Limitations
- The benzylsulfonyl group could mimic the carboxamide interactions critical for Hsp90 binding.
- Gaps in Data : Experimental validation of solubility, toxicity, and target engagement is absent. Current comparisons rely on extrapolation from analogs.
Q & A
Q. Q1. What are the critical considerations for synthesizing 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sulfonylation and piperazine coupling. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for sulfonylation and nucleophilic substitution steps to enhance reaction rates .
- Catalysts: Use of bases like triethylamine to neutralize HCl byproducts during sulfonylation .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride reactions to prevent side product formation .
- Purity Optimization: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm final compound purity (>95%) via HPLC .
Q. Q2. How can researchers resolve discrepancies in NMR data for structural confirmation of this compound?
Methodological Answer: Discrepancies in NMR (e.g., unexpected splitting patterns) often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC): Assign proton-proton and proton-carbon correlations to resolve overlapping signals, particularly in the piperazine and benzylsulfonyl regions .
- DEPT-135: Differentiate CH3, CH2, and CH groups in the tert-butyl moiety .
- Crystallography: If crystalline, X-ray diffraction provides unambiguous confirmation of the benzylsulfonyl-piperazine-thiazole spatial arrangement .
Biological Activity Profiling
Q. Q3. What experimental designs are recommended for evaluating this compound’s antimicrobial activity while minimizing false positives?
Methodological Answer:
- Dose-Response Assays: Use a logarithmic concentration range (0.1–100 µM) in broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls: Include gentamicin (positive control) and DMSO solvent controls.
- Time-Kill Curves: Monitor bacterial viability at 0, 6, 12, and 24 hours to distinguish bacteriostatic vs. bactericidal effects .
- Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Q. Q4. How should researchers address conflicting reports on the role of the tert-butyl group in bioactivity?
Methodological Answer: Conflicting SAR data may arise from assay variability or substituent electronic effects. To resolve this:
- Comparative Analog Synthesis: Synthesize analogs with tert-butyl replaced by methyl, cyclohexyl, or hydrogen .
- Computational Modeling: Use DFT calculations to assess steric/electronic contributions of tert-butyl to target binding (e.g., hydrophobic pocket occupancy) .
- Consistent Assay Conditions: Re-test all analogs under identical protocols (e.g., fixed ATP concentration in kinase assays) to isolate substituent effects .
Stability and Solubility Challenges
Q. Q5. What strategies improve aqueous solubility without compromising stability for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the thiazole nitrogen, which hydrolyze in vivo to release the active compound .
- Co-solvents: Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility while maintaining stability at physiological pH .
- Accelerated Stability Testing: Monitor degradation under stress conditions (40°C/75% RH for 4 weeks) via LC-MS to identify vulnerable sites (e.g., sulfonyl group hydrolysis) .
Computational Modeling for Target Identification
Q. Q6. How can molecular docking guide hypothesis-driven experimental design for this compound?
Methodological Answer:
- Target Library Screening: Dock the compound against a curated library (e.g., KinaseChem, GPCRdb) using AutoDock Vina to prioritize kinases or inflammatory targets .
- Binding Mode Validation: Compare docking poses with crystallized ligands (e.g., ATP in kinase pockets) to assess plausible interactions .
- MD Simulations: Run 100-ns simulations to evaluate binding stability (RMSD <2 Å) and identify critical residues (e.g., hydrogen bonds with piperazine sulfonyl oxygen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
